![molecular formula C4H5BrN2O B2966910 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole CAS No. 90507-32-7](/img/structure/B2966910.png)
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole
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Overview
Description
Compounds like “3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole” belong to a class of organic compounds known as halogenated hydrocarbons. They contain a halogen atom (like bromine) attached to a carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, where a hydrogen atom in a molecule is replaced by a halogen . The exact method can vary depending on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving halogenated hydrocarbons can be quite diverse, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis and Evaluation of Antibacterial Compounds
Derivatives of 1,3,4-oxadiazole, a related compound to 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole, have been synthesized and evaluated for their antibacterial properties. These compounds have shown moderate to excellent inhibition against various bacteria. This suggests potential applications in developing new antibacterial agents (Rehman et al., 2019).
Antimicrobial Studies on Oxadiazole Derivatives
Studies have synthesized new oxadiazole derivatives, including those with bromomethyl groups, and evaluated their antimicrobial activities. Some of these compounds have exhibited significant activity, indicating their potential use in antimicrobial applications (Mayekar et al., 2010).
Applications in Energetic Materials
- Synthesis of Energetic Compounds: Research has been conducted on the synthesis and characterization of energetic compounds based on derivatives of 3-methyl-1,2,5-oxadiazole, a compound closely related to this compound. These compounds have shown good detonation performances and could potentially be used as melt-cast explosives (Xu et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel: Oxadiazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Their ability to form a protective layer on metal surfaces suggests their use in corrosion prevention technologies (Ammal et al., 2018).
Synthesis Techniques and Applications
- Novel Synthesis Strategies: Innovative methods have been developed for the synthesis of oxadiazole derivatives, including those related to this compound. These methods open up new possibilities for creating diverse compounds with various applications (Gao et al., 2015).
Mechanism of Action
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain compounds might be more effective at specific temperatures or pH levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQPQKCOOUUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90507-32-7 |
Source
|
Record name | 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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